2,5-Dichloro-4-nitrophenol
Overview
Description
2,5-Dichloro-4-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 . It has an average mass of 207.999 Da and a monoisotopic mass of 206.949005 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-nitrophenol consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.7±0.1 g/cm3 and a molar volume of 123.6±3.0 cm3 .
Physical And Chemical Properties Analysis
2,5-Dichloro-4-nitrophenol has a boiling point of 317.0±42.0 °C at 760 mmHg and a flash point of 145.5±27.9 °C . It has a polar surface area of 66 Å2 and a polarizability of 17.6±0.5 10-24 cm3 .
Scientific Research Applications
Environmental Implications and Degradation
Research into the environmental implications and degradation pathways of compounds related to 2,5-Dichloro-4-nitrophenol is significant. For instance, studies have examined the anaerobic degradation of phenolic compounds in lab-scale hybrid upflow anaerobic sludge blanket reactors, including compounds like 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol (D. Sreekanth et al., 2009). Another study focused on the toxicity and degradability of nitrophenols in anaerobic systems, noting their wide use in manufacturing explosives, pharmaceuticals, and pesticides, and providing quantitative information on their effects on anaerobic systems (V. Uberoi & S. Bhattacharya, 1997).
Synthesis and Chemical Transformations
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been explored for the degradation of nitrophenol compounds, which are related to 2,5-Dichloro-4-nitrophenol. A comparative study using various AOPs assessed their efficiency in degrading 4-chloro-2-nitrophenol, a compound similar to 2,5-Dichloro-4-nitrophenol, indicating the potential for environmental remediation of such compounds (P. Saritha et al., 2007).
Molecular Mechanism of Degradation
The molecular mechanism of microbial degradation of chlorinated nitrophenols, akin to 2,5-Dichloro-4-nitrophenol, has been a subject of research. One such study on Cupriavidus strain CNP-8 revealed insights into the biodegradation kinetics and molecular mechanisms for degrading 2,6-dichloro-4-nitrophenol, filling a gap in understanding the microbial degradation of such pollutants (J. Min et al., 2019).
Electrosynthesis and Nanocatalysis
The electrosynthesis of compounds like 2,6-dichloro-4-aminophenol from dichloronitrophenol derivatives demonstrates the potential for electrochemical approaches in synthesizing related chemicals (Niu Dong-fan, 2015). Additionally, studies on nanocatalysts, such as Fe@Au core-shell nanoparticles anchored on graphene oxide, for the reduction of nitrophenol compounds, indicate the significance of nanotechnology in environmental applications (V. Gupta et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBOCFVUBGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207163 | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-nitrophenol | |
CAS RN |
5847-57-4 | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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